6-(Aminomethyl)nicotinic acid
Overview
Description
6-(Aminomethyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of an aminomethyl group attached to the sixth position of the nicotinic acid ring
Mechanism of Action
Target of Action
6-(Aminomethyl)nicotinic acid, similar to nicotinic acid (also known as niacin or vitamin B3), is a precursor of nicotinamide coenzymes . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
Nicotinic acid has been shown to favorably affect apolipoprotein (apo) B–containing lipoproteins (e.g., very-low-density lipoprotein [VLDL], low-density lipoprotein [LDL]) .
Biochemical Pathways
In prokaryotes, nicotinic acid is first converted to 6-hydroxynicotinic acid, a reaction catalyzed by molybdenum cofactor (MOCO)-containing nicotinate hydroxylase . The conversion of dietary nicotinic acid and nicotinamide to bioactive NAD+ involves the biosynthesis pathway, whereas, resynthesis of NAD+ following its consumption in various biological reactions, involves the salvage pathways .
Pharmacokinetics
Studies on nicotinic acid suggest that no dose adjustment is necessary in patients with renal impairment . Despite an extended-release formulation of nicotinic acid, there was no delay in tmax especially in dialysis patients .
Result of Action
The result of the action of this compound is likely to be similar to that of nicotinic acid. Nicotinic acid has been shown to reduce total cholesterol, triglyceride, very-low-density lipoprotein, low-density lipoprotein, and lipoprotein(a) levels and increase high-density lipoprotein levels .
Action Environment
The action of this compound is likely influenced by various environmental factors. For instance, the storage temperature of the compound is between 2-8°C . This suggests that the compound’s action, efficacy, and stability could be affected by temperature and other environmental conditions.
Biochemical Analysis
Biochemical Properties
6-(Aminomethyl)nicotinic acid plays a significant role in biochemical reactions, particularly those involving redox processes. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP). These coenzymes are crucial for redox reactions, acting as electron donors or acceptors in various metabolic pathways . Additionally, this compound may interact with specific oxidoreductases, which facilitate the transfer of electrons in redox reactions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the NAD+/NADH ratio, which is vital for maintaining cellular redox balance . This compound may also modulate the activity of sirtuins, a family of NAD±dependent deacetylases that play a role in regulating gene expression and cellular stress responses . Furthermore, this compound can impact mitochondrial function, influencing energy production and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. It binds to specific enzymes and proteins, modulating their activity. For instance, it can act as an inhibitor or activator of certain oxidoreductases, influencing the redox state of the cell . Additionally, this compound may affect gene expression by modulating the activity of transcription factors and other regulatory proteins . These interactions can lead to changes in cellular metabolism and overall cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to changes in cellular metabolism and redox balance, which may have implications for its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, it may exhibit beneficial effects on cellular metabolism and redox balance. At higher doses, it can lead to toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels . These findings highlight the importance of determining the optimal dosage for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to NAD and NADP biosynthesis. It interacts with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT), which are crucial for NAD biosynthesis . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in redox reactions . These interactions can lead to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is transported across cellular membranes by nicotinate transporters, which facilitate its uptake and distribution within the cell . Once inside the cell, this compound can accumulate in specific compartments, influencing its localization and activity . These transport mechanisms are essential for understanding the compound’s overall biological effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it participates in redox reactions and energy metabolism . The compound may also be targeted to specific organelles through post-translational modifications or targeting signals . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(aminomethyl)nicotinic acid typically involves the introduction of an aminomethyl group to the nicotinic acid structure. One common method involves the reaction of nicotinic acid with formaldehyde and ammonia, leading to the formation of the desired compound. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced techniques and equipment ensures the efficient production of the compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 6-(Aminomethyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The aminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or nitric acid can be used as oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Various reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
6-(Aminomethyl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in treating certain diseases.
Industry: It is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
- Nicotinic acid
- Nicotinamide
- Methyl nicotinate
Comparison: 6-(Aminomethyl)nicotinic acid is unique due to the presence of the aminomethyl group, which imparts distinct chemical and biological properties. Compared to nicotinic acid and nicotinamide, it may exhibit different reactivity and interactions with biological targets. Methyl nicotinate, on the other hand, is primarily used for its topical effects and differs significantly in its applications .
Properties
IUPAC Name |
6-(aminomethyl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-3-6-2-1-5(4-9-6)7(10)11/h1-2,4H,3,8H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVJAULLCCGPBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650621 | |
Record name | 6-(Aminomethyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76196-67-3 | |
Record name | 6-(Aminomethyl)-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76196-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Aminomethyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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